Bienvenue dans la boutique en ligne BenchChem!

(2E)-3-(furan-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide

c-Met kinase inhibition oncology receptor tyrosine kinase

CAS 297735-11-6 is a uniquely positioned chemical probe validated for nanomolar c-Met kinase inhibition (IC50=9 nM) with low OCT1 affinity. Its (2E)-furan-propenamide chemotype offers a scaffold-distinct alternative to indolinone- and triazolopyridazine-based c-Met inhibitors for SAR deconvolution. The compound is also claimed in KANCERA AB PFKFB3/PFKFB4 patents, enabling dual-pathway (glycolysis/HGF-c-Met) investigation. Procurement requires target-specific validation in end-user assays. Contact certified suppliers for batch-specific CoA, purity documentation, and lead time confirmation.

Molecular Formula C16H13N3O4S2
Molecular Weight 375.42
CAS No. 297735-11-6
Cat. No. B2392982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(furan-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide
CAS297735-11-6
Molecular FormulaC16H13N3O4S2
Molecular Weight375.42
Structural Identifiers
SMILESC1=COC(=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
InChIInChI=1S/C16H13N3O4S2/c20-15(8-5-13-2-1-10-23-13)18-12-3-6-14(7-4-12)25(21,22)19-16-17-9-11-24-16/h1-11H,(H,17,19)(H,18,20)/b8-5+
InChIKeyATMMCTWXCIUMBT-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Overview of (2E)-3-(Furan-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide (CAS 297735-11-6) for Research Sourcing


(2E)-3-(Furan-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide (CAS 297735-11-6) is a synthetic small-molecule sulfonamide featuring a conjugated (2E)-furan-2-yl-propenamide warhead linked to a thiazol-2-ylsulfamoyl-phenyl core (molecular formula C₁₆H₁₃N₃O₄S₂, MW 375.42 g/mol) . The compound belongs to a broader class of heteroaryl-sulfonamide acrylamides disclosed in patent literature as inhibitors of PFKFB3/PFKFB4 for oncology and inflammation indications [1]. In curated biochemical databases, this specific chemotype has demonstrated nanomolar inhibition of the c-Met receptor tyrosine kinase (IC₅₀ = 9 nM) and weak activity at the OCT1 transporter (IC₅₀ = 138 µM), establishing a polypharmacology profile that distinguishes it from structurally related analogs within the same sulfonamide-acrylamide series [2][3].

Why Generic Substitution of (2E)-3-(Furan-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide (CAS 297735-11-6) Is Not Advisable Without Comparative Data


Compounds sharing the N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl] core but differing in their acrylamide substituent exhibit divergent target-selectivity profiles that preclude simple interchange. For example, the (2E)-3-(2-nitrophenyl) analog (CAS 873307-87-0) inhibits TC-PTP with an IC₅₀ of 19 µM [1], whereas the furan-2-yl congener (CAS 297735-11-6) shows no reported TC-PTP activity but instead displays potent c-Met inhibition at 9 nM [2]. Similarly, the 5-bromo-furan-2-carboxamide variant (CAS 352702-69-3) introduces a bromine atom that alters both steric bulk and hydrogen-bonding capacity relative to the unsubstituted propenamide . Even within the thiazol-2-ylsulfamoyl-phenyl series, the linker chemistry (propenamide vs. carboxamide vs. acetamide) and the nature of the distal heteroaryl/aryl group jointly determine kinase selectivity, transporter interaction profiles, and compliance with the PFKFB3/PFKFB4 pharmacophore described in the KANCERA patent family [3]. Consequently, substituting one analog for another without target-specific validation risks confounding SAR interpretation and generating irreproducible results.

Quantitative Differentiation Evidence for (2E)-3-(Furan-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide (CAS 297735-11-6) Versus Closest Analogs


c-Met Kinase Inhibition: Nanomolar Potency Comparable to Established c-Met Inhibitors from a Distinct Furan-Propenamide Chemotype

CAS 297735-11-6 inhibits the c-Met receptor tyrosine kinase with an IC₅₀ of 9 nM in a biochemical assay using GST-tagged human recombinant c-Met N-terminal domain expressed in Hi5 insect cells (60 min incubation, liquid scintillation counting) [1]. This potency is comparable to the well-characterized ATP-competitive c-Met inhibitor PHA-665752 (IC₅₀ = 9 nM in cell-free assays) [2], yet the two compounds belong to entirely distinct chemotypes—sulfonamide-acrylamide vs. indolinone—indicating that CAS 297735-11-6 achieves equivalent biochemical potency through a structurally unrelated pharmacophore. By contrast, the (2E)-3-(2-nitrophenyl) analog (CAS 873307-87-0) shows no reported c-Met activity, with its primary annotated bioactivity being TC-PTP inhibition at 19 µM [3]. This divergence demonstrates that the furan-2-yl moiety is a critical determinant of c-Met engagement within this scaffold series.

c-Met kinase inhibition oncology receptor tyrosine kinase

OCT1 Transporter Interaction: Low-Affinity Profile Supporting Reduced Liability for Hepatic Uptake Transporter-Mediated Drug Interactions

In a human OCT1 (SLC22A1) inhibition assay performed in HEK293 cells, CAS 297735-11-6 exhibited a weak IC₅₀ of 138 µM (1.38 × 10⁵ nM) as measured by reduction in ASP+ substrate uptake via microplate reader [1]. For context, clinically relevant OCT1 inhibitors typically exhibit IC₅₀ values in the low micromolar to sub-micromolar range; for example, the known OCT1 inhibitor decynium-22 displays an IC₅₀ of approximately 0.5–5 µM across various studies [2]. The ~28- to 276-fold lower affinity of CAS 297735-11-6 relative to potent OCT1 inhibitors suggests a reduced potential for OCT1-mediated hepatic uptake interactions when co-administered with OCT1 substrate drugs. Notably, within the same thiazol-2-ylsulfamoyl-phenyl chemotype, other analogs (e.g., CHEMBL3560524) have shown comparable OCT1 IC₅₀ values (~118 µM) [3], indicating this low-affinity profile may be a class feature, though the furan-2-yl substitution differentiates the compound pharmacologically via its c-Met activity.

OCT1 transporter drug-drug interaction hepatic uptake

Structural Determinant of Target Selectivity: Furan-2-yl vs. Nitrophenyl Substitution Drives Divergent Phosphatase vs. Kinase Activity Profiles

Within the N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide series, the identity of the distal aryl/heteroaryl substituent determines the primary enzyme target class. The furan-2-yl derivative (CAS 297735-11-6) engages c-Met kinase with an IC₅₀ of 9 nM and shows no annotated phosphatase activity [1]. Conversely, the (2E)-3-(2-nitrophenyl) analog (CAS 873307-87-0) inhibits the protein tyrosine phosphatase TC-PTP with an IC₅₀ of 19 µM but lacks reported kinase activity [2]. The (2E)-3-(3-nitrophenyl) isomer (CAS 873307-14-3) exists as a distinct entity with its own annotation profile [3]. This target-class divergence—kinase inhibition for the furan analog vs. phosphatase inhibition for the nitrophenyl analog—demonstrates that the electronic and steric properties of the substituent at the β-position of the propenamide directly govern which enzyme superfamily is preferentially engaged.

structure-activity relationship target selectivity kinase vs. phosphatase

Patent-Validated Pharmacophore Alignment: PFKFB3/PFKFB4 Inhibitory Scope Per KANCERA AB Claims

CAS 297735-11-6 falls within the Markush structure of Formula (I) in U.S. Patent Application US 2013/0172339 A1 (KANCERA AB), which claims sulfonamide compounds wherein A is S, O, or a double bond and L is a substituted thiazolyl, phenyl, or pyridyl, as inhibitors of PFKFB3 and/or PFKFB4 with IC₅₀ values ranging from approximately 1 nM to 15 µM [1]. The patent establishes that compounds within this structural class are useful for treating cancer and inflammation by targeting the glycolytic regulator PFKFB3 [1]. The furan-2-yl-propenamide moiety (A = double bond; L = thiazolyl-substituted phenylsulfamoyl) satisfies the pharmacophoric requirements defined by the inventors. While the precise PFKFB3 IC₅₀ for CAS 297735-11-6 has not been independently disclosed in the public domain, its structural inclusion within the claimed chemical space—alongside the demonstrated c-Met activity—positions it as a dual-mechanism probe compound for investigating the intersection of tumor glycolysis inhibition and growth factor receptor signaling blockade.

PFKFB3 inhibition glycolysis cancer metabolism

Physicochemical Differentiation: Lower Molecular Weight and Reduced LogP Compared to Brominated and Di-aryl Carboxamide Analogs

CAS 297735-11-6 (C₁₆H₁₃N₃O₄S₂; MW 375.42 g/mol) maintains a lower molecular weight than several structurally related analogs within the thiazol-2-ylsulfamoyl-phenyl series. The 5-bromo-furan-2-carboxamide derivative (CAS 352702-69-3) carries an additional bromine atom, increasing MW to 428.28 g/mol and hydrophobicity . The 2,2-diphenyl-acetamide analog ICA-121431 (CAS 313254-51-2) has a MW of ~451 g/mol with two additional phenyl rings . At MW 375.42, CAS 297735-11-6 complies with Lipinski's Rule of Five (MW < 500 Da) with a larger safety margin than these comparators, while the absence of halogen substituents reduces the potential for halogen-specific off-target interactions (e.g., halogen bonding to protein backbone carbonyls) [1]. The topological polar surface area (tPSA) of the core scaffold is approximately 162 Ų, consistent with acceptable membrane permeability potential [1].

ligand efficiency physicochemical properties drug-likeness

Defined (2E)-Stereochemistry: Impact on Conformational Pre-organization for Target Binding

CAS 297735-11-6 is specified as the (2E)-isomer of the propenamide double bond, as confirmed by its InChIKey (ATMMCTWXCIUMBT-VMPITWQZSA-N) which encodes the E configuration . This stereochemical definition is critical because the (2Z)-isomer would orient the furan ring and the amide carbonyl in distinctly different spatial arrangements, potentially abolishing c-Met binding. While the (2Z)-isomer of this specific compound has not been independently characterized in public databases, general SAR principles for α,β-unsaturated amides indicate that E/Z geometry affects both the conjugation pattern and the spatial presentation of the terminal heteroaryl group to the kinase hinge region [1]. In contrast, the carboxamide analog N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide (CAS 27161-18-8) lacks the olefinic double bond entirely, resulting in a more flexible linker with different conformational preferences . The (2E)-propenamide thus provides a conformationally restricted scaffold that pre-organizes the pharmacophore for c-Met engagement.

stereochemistry E/Z isomerism binding conformation

Validated Research and Procurement Application Scenarios for (2E)-3-(Furan-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide (CAS 297735-11-6)


c-Met Kinase Probe for Oncology Target Engagement Studies Requiring a Non-Indolinone Chemotype

CAS 297735-11-6, with its biochemically validated c-Met IC₅₀ of 9 nM [1], serves as a structurally distinct c-Met probe compound for research groups seeking to validate HGF/c-Met pathway dependencies without relying on the indolinone scaffold of PHA-665752 or the triazolopyridazine core of foretinib. Its furan-propenamide chemotype offers a differentiated intellectual property position and may exhibit a distinct kinase selectivity profile, making it suitable for chemical biology studies where probe chemotype diversity is essential to rule out scaffold-specific artifacts [2]. The compound's low OCT1 affinity (IC₅₀ = 138 µM) further supports its use in cellular assays where OCT1-mediated uptake could confound intracellular concentration measurements [3].

Dual-Mechanism PFKFB3/c-Met Tool Compound for Cancer Metabolism-Growth Factor Signaling Crosstalk Research

The structural inclusion of CAS 297735-11-6 within the KANCERA AB PFKFB3/PFKFB4 inhibitor patent claims (US 2013/0172339 A1) [4], combined with its independently measured c-Met kinase inhibition, positions this compound as a uniquely suited tool for investigating the crosstalk between glycolytic regulation (PFKFB3) and growth factor receptor signaling (c-Met) in tumor biology. Research groups studying metabolic adaptation in c-Met-driven cancers (e.g., gastric cancer, NSCLC, hepatocellular carcinoma) can use this single compound to probe whether simultaneous engagement of both targets produces synergistic anti-proliferative effects beyond what either mechanism alone would predict [4]. Procurement for this application requires confirmation of both PFKFB3 inhibitory activity and c-Met engagement in the end-user's assay system, as the PFKFB3 IC₅₀ for this specific compound has not been independently reported.

SAR Probe for Furan-to-Nitrophenyl Substituent Effects on Kinase-vs-Phosphatase Target Selectivity

The availability of CAS 297735-11-6 alongside its nitrophenyl congeners (CAS 873307-87-0 and CAS 873307-14-3) creates a unique opportunity for systematic SAR studies. As demonstrated by cross-study binding data, the furan-2-yl analog preferentially engages c-Met kinase (IC₅₀ = 9 nM) whereas the 2-nitrophenyl analog inhibits TC-PTP phosphatase (IC₅₀ = 19 µM) [1][5]. A panel procurement approach—acquiring all three analogs and profiling them against a kinase panel and a phosphatase panel head-to-head—would allow medicinal chemistry teams to deconvolute the structural determinants governing target-class selectivity within the N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl] scaffold. This type of chemoproteomic profiling is essential for developing selective chemical probes and minimizing polypharmacology liabilities.

Fragment-Like Starting Point for Ligand-Efficient c-Met Inhibitor Lead Optimization

With a molecular weight of 375.42 g/mol and a c-Met IC₅₀ of 9 nM, CAS 297735-11-6 achieves a ligand efficiency (LE) of approximately 0.42 kcal/mol per heavy atom, placing it in a favorable range for further optimization [1]. Its halogen-free composition and the presence of synthetically tractable functional groups (the furan ring, the sulfonamide NH, and the acrylamide α,β-unsaturated system) provide multiple vectors for chemical elaboration . Compared to the brominated analog (CAS 352702-69-3, MW 428.28), CAS 297735-11-6 offers a ~53 Da advantage that allows for the addition of substituents without exceeding MW 500, while the absence of bromine eliminates potential metabolic liabilities associated with aryl halides . Medicinal chemistry teams can use this compound as a core scaffold for parallel synthesis campaigns targeting improved c-Met selectivity, pharmacokinetic properties, or dual PFKFB3/c-Met activity.

Quote Request

Request a Quote for (2E)-3-(furan-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.